molecular formula C12H12F3N3O B2480505 2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-65-2

2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2480505
CAS No.: 1018126-65-2
M. Wt: 271.243
InChI Key: FGNYXUYAADALAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a cyclopentyl group and a trifluoromethyl group.

Mechanism of Action

Target of Action

The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By targeting these proteins, the compound can influence cell proliferation and growth.

Mode of Action

The compound interacts with its targets by inducing protein degradation . Specifically, it recruits Cereblon , a substrate receptor for the E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteasomal degradation of the target proteins . This results in a decrease in CDK4 and CDK6 levels, thereby inhibiting cell cycle progression.

Result of Action

The molecular effect of the compound’s action is the degradation of CDK4 and CDK6 . On a cellular level, this leads to cell cycle arrest, as these proteins are necessary for progression from the G1 phase to the S phase of the cell cycle. In the context of cancer therapy, this can lead to the death of cancer cells, which rely on rapid cell cycle progression for their survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
  • 2-Cyclopentyl-4-(methyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Uniqueness

The presence of the trifluoromethyl group in 2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and overall reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-cyclopentyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O/c13-12(14,15)9-5-10(19)16-11-8(9)6-18(17-11)7-3-1-2-4-7/h5-7H,1-4H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNYXUYAADALAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C3C(=CC(=O)NC3=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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